N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted at position 3 with a 2,3-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The butan-2-yl chain on the acetamide nitrogen introduces stereochemical and hydrophobic properties, making it a candidate for pharmacological studies targeting enzymes or receptors sensitive to steric and electronic modulation .
Properties
IUPAC Name |
N-butan-2-yl-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2/c1-5-13(3)21-17(24)11-27-20-22-15-9-10-26-18(15)19(25)23(20)16-8-6-7-12(2)14(16)4/h6-10,13H,5,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXALQXTTPWJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3C)C)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thienopyrimidine acetamides, which are often explored for kinase inhibition or antimicrobial activity. Below is a detailed comparison with three analogs (Table 1), supported by synthesis, structural, and pharmacological data.
Table 1: Structural and Physicochemical Comparison
Structural Variations and Implications
- Core Modifications: The target compound’s thieno[3,2-d]pyrimidine core (vs. thieno[2,3-d] in ZINC2383152) alters electronic density, affecting binding to ATP pockets in kinases .
- Butan-2-yl vs. 4-butylphenyl (CAS 1040632-67-4): The branched butan-2-yl group may enhance membrane permeability over the linear 4-butylphenyl chain .
Pharmacological and ADMET Profiles
- Solubility : The methoxy group in CAS 499102-12-4 improves aqueous solubility (logP ~2.1) compared to the target compound (logP ~3.5) .
- Metabolic Stability : Ethyl and methyl groups in ZINC2383152 reduce cytochrome P450-mediated oxidation, as inferred from QSAR models ().
- NMR Analysis : Substituents at positions 3 and 7 (e.g., phenyl in CAS 1040632-67-4) induce distinct chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm), correlating with altered binding affinities ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
